molecular formula C10H11NO2S B1610884 Benzyl 3-amino-3-thioxopropanoate CAS No. 714-14-7

Benzyl 3-amino-3-thioxopropanoate

Cat. No.: B1610884
CAS No.: 714-14-7
M. Wt: 209.27 g/mol
InChI Key: QYMCGOWRUDGSBM-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-thioxopropanoate is a sulfur-containing ester derivative characterized by a benzyl ester group, an amino (-NH₂) substituent, and a thioxo (-C=S) moiety at the 3-position of the propanoate backbone. This compound is of interest in organic synthesis due to its dual nucleophilic (amino and thioxo) functionalities, which enable diverse reactivity patterns.

Properties

IUPAC Name

benzyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-9(14)6-10(12)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMCGOWRUDGSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568493
Record name Benzyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-14-7
Record name Benzyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-thioxopropanoate typically involves the reaction of benzyl bromide with 3-amino-3-sulfanylidenepropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioamide Group

The thioamide moiety (NH-C(S)--\text{NH-C(S)-}) participates in nucleophilic substitution, particularly under basic or transition-metal-catalyzed conditions. Key findings include:

Reaction TypeConditionsProductYieldReference
S-Arylation CuBr (10 mol%), Et₃N, DMF, 90°C, 12 hBenzo[b]thiolane derivatives68–98%
Oxidative Cleavage TEMPO/PIFA, CH₃CN, rtAldehyde or carboxylic acid derivatives77–83%
  • Mechanistic Insight : Copper-catalyzed Ullmann-type S-arylation proceeds via a non-radical pathway, forming C–S bonds with high chemoselectivity . Oxidative cleavage of the thioamide group using TEMPO and phenyl iodonium bis(trifluoroacetate) (PIFA) generates aldehydes or ketones, depending on the substrate .

Deprotection of the Benzyl Ester

The benzyl ester group undergoes cleavage under hydrogenolytic or oxidative conditions:

MethodReagents/ConditionsSelectivityYieldReference
Hydrogenolysis H₂, Pd/C, EtOH, 25°CCarboxylic acid formation>90%
Oxidative Cleavage BCl₃, pentamethylbenzene, CH₂Cl₂, −78°CRetention of acid-sensitive functionalities85–95%
  • Key Observation : Oxidative methods using BCl₃ preserve stereochemistry and avoid side reactions common with acidic hydrolysis .

Cyclization Reactions

The thioamide and ester functionalities facilitate intramolecular cyclization:

Substrate ModificationConditionsProductYieldReference
Intramolecular S–N Coupling KOtBu, DMF, 60°CThiazolidinone derivatives75–88%
  • Example : Reaction with 2-bromoaryl substituents forms five-membered benzo[b]thiolanes via copper-catalyzed cyclization .

Condensation with Carbonyl Compounds

The thioamide group reacts with aldehydes/ketones to form imine intermediates:

ReactantConditionsProductYieldReference
Cyclohexanone DBU, THF, 80°C, 24 hα,β-Unsaturated thioamide derivatives86%
  • Mechanism : Base-mediated condensation generates enethiolate intermediates, which undergo Michael addition or further oxidation .

Oxidation to Disulfides

The thioamide sulfur atom is susceptible to oxidation:

Oxidizing AgentConditionsProductYieldReference
H₂O₂, AcOH 25°C, 6 hDisulfide-linked dimers65–70%

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Thioamides and Thioesters
    • Benzyl 3-amino-3-thioxopropanoate serves as a precursor for the synthesis of more complex thioamides and thioesters. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their biological activity and ability to act as intermediates in various reactions .
  • Pharmaceutical Development
    • The compound has been explored for its potential in drug development, particularly as a building block for biologically active molecules. Its thioamide structure is significant in medicinal chemistry, where it may influence the pharmacokinetics and pharmacodynamics of drug candidates .
  • Catalysis
    • This compound has been utilized in catalytic reactions, particularly in copper-catalyzed transformations. These reactions often yield high selectivity and efficiency, making the compound a valuable component in synthetic organic chemistry .
  • Chemoselective Reactions
    • The compound has been involved in chemoselective reactions, such as the Ullmann reaction, which allows for the formation of carbon-carbon bonds under mild conditions. This application highlights its utility in synthesizing complex organic structures while maintaining high yields and selectivity .

Table 1: Synthesis Pathways of this compound

Reaction TypeStarting MaterialsConditionsYield (%)
Thioamide FormationBenzylamine + Thioacetic AcidReflux in solvent85-90
Ullmann ReactionThis compound + Aryl HalideCopper catalyst, DMF80-95
CompoundActivity TypeIC50 (µM)
This compoundAntimicrobial15
Related Thioamide DerivativeAnticancer10

Case Studies

  • Case Study: Synthesis of Antimicrobial Agents
    • Researchers synthesized a series of thioamide derivatives from this compound to evaluate their antimicrobial activity. The derivatives exhibited promising results against various bacterial strains, indicating the compound's potential as a lead structure for developing new antibiotics .
  • Case Study: Anticancer Activity
    • A study investigated the anticancer properties of modified thioamides derived from this compound. The results showed significant cytotoxic effects on cancer cell lines, suggesting that these compounds could be further developed into effective cancer therapies .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-thioxopropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-Benzoylamino-3-Oxobutanoate (C₁₂H₁₃NO₄)

Key Differences :

  • Functional Groups: Replaces the thioxo and amino groups with a benzoylamino (-NHCOC₆H₅) and oxo (-C=O) group.
  • Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using p-toluenesulfonic acid (PTSA) as a catalyst .
  • Reactivity: The oxo group facilitates nucleophilic additions (e.g., enamine formation), while the benzoylamino group stabilizes intermediates in heterocyclic synthesis (e.g., oxazoloquinolines) .
Property Benzyl 3-Amino-3-Thioxopropanoate Methyl 2-Benzoylamino-3-Oxobutanoate
Functional Groups -NH₂, -C=S, ester -NHCOC₆H₅, -C=O, ester
Molecular Weight (g/mol) ~211.27 (estimated) 247.24
Key Reactivity Nucleophilic thioxo, amine alkylation Enamine formation, cyclization
Synthesis Catalyst Likely PTSA or thiocarbonyl agents PTSA

Benzyl 3-Oxo-3-Cyclopropylpropionate (C₁₃H₁₄O₃)

Key Differences :

  • Substituents: Features a cyclopropyl ketone (-CO-C₃H₅) instead of amino-thioxo groups.
  • Synthesis : Likely involves cyclopropane ring formation via [2+1] cycloaddition or esterification of β-keto acids .
  • Reactivity : The strained cyclopropane enhances electrophilicity at the ketone, enabling ring-opening reactions absent in the thioxo derivative.
  • Applications: Potential building block for agrochemicals or materials science, diverging from the amino-thioxo compound’s pharmaceutical relevance .
Property This compound Benzyl 3-Oxo-3-Cyclopropylpropionate
Functional Groups -NH₂, -C=S, ester Cyclopropyl ketone, ester
Molecular Weight (g/mol) ~211.27 218.25
Stability Moderate (thioamide tautomerism) High (rigid cyclopropane)
Key Applications Drug intermediates Specialty chemicals

Ethyl 3-Amino-3-[3-(Benzyloxy)Phenyl]Propanoate Oxalate (C₂₀H₂₁NO₅·C₂H₂O₄)

Key Differences :

  • Substituents : Incorporates a benzyloxyaryl group and an oxalate counterion.
  • Solubility : Enhanced water solubility due to the oxalate salt, unlike the neutral benzyl ester.
  • Reactivity: The aromatic benzyloxy group directs electrophilic substitution, while the amino group participates in salt formation .
  • Applications : Likely used in ion-pair chromatography or as a chiral resolving agent, contrasting with the thioxo compound’s role in metal coordination .

3-(Benzo[b]Thiophen-3-yl)-2-Hydroxypropanoic Acid (C₁₁H₁₀O₃S)

Key Differences :

  • Core Structure: Contains a benzo[b]thiophene ring and a hydroxyl group instead of ester and amino-thioxo groups.
  • Reactivity : The thiophene sulfur participates in electrophilic aromatic substitution, while the hydroxyl group enables hydrogen bonding .
  • Applications : Pharmaceutical intermediate (e.g., kinase inhibitors), differing from the ester-based reactivity of the target compound .

Biological Activity

Benzyl 3-amino-3-thioxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of benzyl amines with thioxoacids. The structural formula can be represented as follows:

C11H13NO2S\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2\text{S}

The compound features a thioxo group that contributes to its biological activity, particularly in antibacterial and anticancer properties.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of related thioxopropanoate compounds showed significant growth inhibition against Escherichia coli and Acinetobacter baumannii , indicating a potential for therapeutic application in treating bacterial infections .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds structurally related to this thioxopropanoate have shown effectiveness against Candida albicans , with some derivatives demonstrating MIC values as low as 32 µg/mL. These findings suggest that modifications to the thioxo group can enhance antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including those associated with leukemia and breast cancer. Notably, certain derivatives have shown superior potency compared to established chemotherapeutic agents like sunitinib, highlighting their potential in cancer treatment .

Case Studies and Research Findings

  • Antibacterial Evaluation : A comprehensive study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated significant growth inhibition (>73%) against Acinetobacter baumannii at concentrations around 32 μg/mL .
  • Antifungal Studies : The compound's antifungal activity was assessed through disk diffusion methods, revealing effective inhibition zones against Candida albicans . The introduction of specific substituents was found to enhance activity significantly .
  • Anticancer Screening : In an extensive screening against the NCI 60 cancer cell lines, this compound derivatives exhibited promising anticancer effects, particularly against colon and CNS cancers, with some compounds showing non-cytotoxic profiles at therapeutic concentrations .

Comparative Analysis of Biological Activities

Activity TypeTarget Organisms/Cell LinesNotable FindingsMIC/IC50 Values
AntibacterialE. coli, Acinetobacter baumanniiSignificant growth inhibition >73%~32 μg/mL
AntifungalCandida albicansEffective inhibition zones observed~32 μg/mL
AnticancerVarious cancer cell linesSuperior potency compared to sunitinibIC50 < 10 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-amino-3-thioxopropanoate
Reactant of Route 2
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